Product packaging for 5-Octylsulfanyl-1H-[1,2,4]triazole(Cat. No.:CAS No. 98102-91-1)

5-Octylsulfanyl-1H-[1,2,4]triazole

Cat. No.: B2614158
CAS No.: 98102-91-1
M. Wt: 142.242
InChI Key: IXVGVVQGNQZQGD-BDAKNGLRSA-N
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Description

5-Octylsulfanyl-1H-[1,2,4]triazole, also referenced in research as TR8, is a nitrogen and sulfur-containing heterocyclic compound developed for investigations in materials science, specifically in the field of metallic corrosion mitigation . Scientific studies have demonstrated its application as an effective corrosion inhibitor for mild steel in aggressive acidic environments such as 1.0 M HCl solution . Its mechanism of action is attributed to the adsorption of its molecules onto the metal surface, forming a protective layer that blocks active sites from corrosive agents . This process is facilitated by the molecular structure, which features lone pair electrons on nitrogen and sulfur atoms, as well as an octylsulfanyl chain that creates a hydrophobic effect . Experimental electrochemical analyses, including potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS), confirm that this compound acts as a mixed-type inhibitor, significantly reducing the corrosion rate and showing an inhibition efficiency of up to 88% at optimal concentrations . The adsorption of the inhibitor onto the steel surface has been found to follow the Langmuir adsorption isotherm . These properties make this compound a valuable reagent for foundational and applied research aimed at developing new protective strategies for industrial metals and alloys.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18O B2614158 5-Octylsulfanyl-1H-[1,2,4]triazole CAS No. 98102-91-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2R)-2-propan-2-ylcyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-7(2)8-5-3-4-6-9(8)10/h7-10H,3-6H2,1-2H3/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVGVVQGNQZQGD-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCCCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CCCC[C@@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation of 5 Octylsulfanyl 1h 1 2 3 Triazole for Mechanistic and Conformational Insight

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Probing Dynamic Processes and Molecular Connectivity

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure and dynamics of 5-Octylsulfanyl-1H- acs.orgnih.govasianpubs.orgtriazole in solution. Both one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques provide a wealth of information regarding the connectivity of atoms, the electronic environment of nuclei, and the conformational behavior of the molecule.

Multi-dimensional NMR experiments are crucial for the unambiguous assignment of proton and carbon signals and for understanding the intricate network of correlations within the 5-Octylsulfanyl-1H- acs.orgnih.govasianpubs.orgtriazole molecule.

COrrelation SpectroscopY (COSY): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings through chemical bonds, typically over two to three bonds. For 5-Octylsulfanyl-1H- acs.orgnih.govasianpubs.orgtriazole, COSY spectra would be instrumental in tracing the connectivity of the protons along the octyl chain. Cross-peaks would be observed between adjacent methylene (B1212753) (CH₂) groups, starting from the protons on the carbon alpha to the sulfur atom (H-1') and extending to the terminal methyl (CH₃) group (H-8'). sdsu.edu This allows for a sequential assignment of all the proton resonances of the alkyl chain.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with their directly attached carbon atoms (¹H-¹³C one-bond correlations). sdsu.edu This is essential for assigning the carbon resonances of the octylsulfanyl chain by linking them to their already assigned protons from the COSY spectrum. For the triazole ring, the C-5 carbon, which is bonded to the sulfur atom, would not show a correlation in a standard HSQC spectrum as it lacks a directly attached proton. The C-3 proton would show a correlation to its corresponding carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information on longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.edu This technique is particularly powerful for establishing the connection between the octylsulfanyl chain and the triazole ring. Key HMBC correlations would be expected between the protons of the alpha-methylene group of the octyl chain (H-1') and the C-5 carbon of the triazole ring. Additionally, correlations between the triazole proton (H-3) and the triazole carbons would help to confirm the ring's carbon assignments.

Nuclear Overhauser Effect SpectroscopY (NOESY): NOESY detects through-space correlations between protons that are in close proximity, regardless of whether they are connected through chemical bonds. researchgate.net In the context of 5-Octylsulfanyl-1H- acs.orgnih.govasianpubs.orgtriazole, NOESY can provide insights into the preferred conformation of the octylsulfanyl chain relative to the triazole ring. For instance, NOE cross-peaks between protons of the octyl chain and the H-3 proton of the triazole ring would indicate a folded conformation where the chain is in proximity to the ring.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for 5-Octylsulfanyl-1H- acs.orgnih.govasianpubs.orgtriazole is presented below, based on data for similar structures. nih.gov

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations
Triazole H-3~8.0-8.5-C-5
Triazole C-3-~145-150H-3
Triazole C-5-~155-160H-1'
Octyl C-1' (SCH₂)~3.1-3.4~30-35C-5, C-2', C-3'
Octyl C-2'~1.6-1.8~28-32H-1', H-3'
Octyl C-3' to C-7'~1.2-1.5~22-31Adjacent CH₂ protons
Octyl C-8' (CH₃)~0.8-1.0~14H-7'

The flexible octylsulfanyl chain attached to the triazole ring can adopt various conformations in solution. Variable temperature (VT) NMR spectroscopy is a powerful technique to study these dynamic processes. researchgate.net By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and lineshapes, which provide information about the conformational equilibria and the energy barriers to rotation.

For 5-Octylsulfanyl-1H- acs.orgnih.govasianpubs.orgtriazole, VT-NMR studies would focus on the rotational barrier around the C5-S and S-C1' bonds. At low temperatures, the rotation around these bonds might become slow on the NMR timescale, leading to the appearance of distinct signals for protons or carbons that are equivalent at room temperature due to rapid rotation. This could potentially allow for the characterization of different stable conformers. The coalescence temperature, at which two exchanging signals merge into a single broad peak, can be used to calculate the free energy of activation (ΔG‡) for the rotational process. Such studies have been used to understand the conformational behavior of alkyl chains in other organic molecules. nih.gov

The 1H- acs.orgnih.govasianpubs.orgtriazole ring can exist in different tautomeric forms, primarily the 1H- and 4H-tautomers. researchgate.netnih.gov The position of the proton on the nitrogen atoms of the triazole ring is crucial as it influences the molecule's electronic properties and its ability to participate in intermolecular interactions.

Advanced NMR techniques, including the use of different solvents and temperature variations, can help to determine the predominant tautomer in solution. The chemical shift of the N-H proton is highly sensitive to its environment and can provide clues about its location. Furthermore, proton exchange between the different nitrogen atoms of the triazole ring and with the solvent can be studied using techniques like saturation transfer difference (STD) NMR or by observing the exchange broadening of the N-H and C-H signals. Theoretical calculations of NMR parameters for different tautomers can also be compared with experimental data to support the structural assignment. nih.gov For monosubstituted 1,2,4-triazoles, the 1H-tautomer is generally considered to be more stable. acs.orgresearchgate.net

X-ray Crystallography for Precise Solid-State Structure Determination of 5-Octylsulfanyl-1H-acs.orgnih.govasianpubs.orgtriazole and its Derivatives

In the solid state, molecules of 5-Octylsulfanyl-1H- acs.orgnih.govasianpubs.orgtriazole would be expected to pack in a way that maximizes favorable intermolecular interactions. Key interactions would likely include:

Hydrogen Bonding: The N-H proton of the triazole ring is a strong hydrogen bond donor, while the nitrogen atoms of the ring are potential hydrogen bond acceptors. This would likely lead to the formation of hydrogen-bonded chains or networks, which are common features in the crystal structures of 1,2,4-triazoles. nih.gov

Van der Waals Interactions: The long octylsulfanyl chain would contribute significantly to the crystal packing through van der Waals forces. The chains of neighboring molecules would likely align to maximize these interactions.

The interplay of these interactions dictates the final crystal structure and can influence the physical properties of the material.

The conformation of the octylsulfanyl chain in the solid state would be a result of a balance between intramolecular steric effects and the requirements of efficient crystal packing. In many crystal structures of molecules with long alkyl chains, the chains adopt a fully extended, all-trans conformation to maximize van der Waals interactions with neighboring chains. nih.gov However, gauche conformations at certain C-C bonds are also possible to accommodate specific packing motifs. The torsion angles along the S-C and C-C bonds of the octyl chain, as determined from X-ray crystallography, would provide a precise description of its conformation within the crystal lattice.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Environment Characterization

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for probing the molecular environment of 5-Octylsulfanyl-1H- nih.govresearchgate.netresearchgate.nettriazole. The analysis of the vibrational modes of the triazole ring, the octyl chain, and the sulfide (B99878) linkage provides a detailed fingerprint of the molecule's structure.

The 1,2,4-triazole (B32235) ring exhibits characteristic vibrational modes. researchgate.netresearchgate.netasianpubs.org The N-H stretching vibration of the triazole ring is typically observed as a broad band in the FT-IR spectrum in the region of 3100-3150 cm⁻¹. researchgate.net The C-H stretching vibrations of the aromatic triazole ring are expected in the 3000-3100 cm⁻¹ region. researchgate.net The stretching vibrations of the triazole ring (C=N and N=N) usually appear in the 1480-1650 cm⁻¹ range. researchgate.netresearchgate.net Furthermore, bands in the 900-1100 cm⁻¹ region can be attributed to the vibrations of the 1,2,4-triazole ring. researchgate.net

The octyl group attached to the sulfur atom introduces a series of characteristic aliphatic vibrations. The asymmetric and symmetric stretching vibrations of the CH₂ and CH₃ groups are expected in the 2850-2960 cm⁻¹ range. The scissoring, wagging, and twisting modes of the CH₂ groups will appear in the 1450-1470 cm⁻¹ and 1170-1370 cm⁻¹ regions, respectively. A rocking mode for the (CH₂)n chain where n > 4 is anticipated around 720-725 cm⁻¹.

The C-S stretching vibration is a key indicator of the octylsulfanyl substituent. This vibration is typically weak and appears in the 600-800 cm⁻¹ region of both FT-IR and Raman spectra. Its precise position can be influenced by the conformation of the alkyl chain.

The complementary nature of FT-IR and Raman spectroscopy is crucial for a complete analysis. While N-H and C=O (if present as an impurity or degradation product) stretching bands are strong in the IR spectrum, C-S and S-S (disulfide impurity) stretching vibrations often give rise to more intense and readily identifiable bands in the Raman spectrum.

Table 1: Characteristic Vibrational Frequencies for 5-Octylsulfanyl-1H- nih.govresearchgate.netresearchgate.nettriazole

Frequency Range (cm⁻¹) Assignment Spectroscopy Technique
3150 - 3100 N-H stretching (Triazole ring) FT-IR
3100 - 3000 C-H stretching (Triazole ring) FT-IR, Raman
2960 - 2915 C-H asymmetric stretching (CH₃, CH₂) FT-IR, Raman
2875 - 2845 C-H symmetric stretching (CH₃, CH₂) FT-IR, Raman
1650 - 1480 C=N, N-N stretching (Triazole ring) FT-IR, Raman
1470 - 1450 C-H bending (CH₂, CH₃) FT-IR, Raman
1100 - 900 Triazole ring vibrations FT-IR, Raman
800 - 600 C-S stretching Raman, FT-IR (weak)

Computational and Theoretical Investigations of 5 Octylsulfanyl 1h 1 2 3 Triazole

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry serves as a powerful tool for predicting spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) frequencies, and Ultraviolet-Visible (UV-Vis) absorption maxima. These theoretical predictions, when compared with experimental data, provide a detailed understanding of the molecular structure and electronic properties of 5-octylsulfanyl-1H- nih.govfrontiersin.orgacs.orgtriazole. Although specific experimental data for this exact compound is scarce in publicly available literature, analysis of related structures provides a strong basis for prediction and comparison.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often coupled with Density Functional Theory (DFT). nih.govcore.ac.uk For 5-octylsulfanyl-1H- nih.govfrontiersin.orgacs.orgtriazole, the chemical shifts are influenced by the electron-donating nature of the octylsulfanyl group and the aromatic character of the triazole ring.

Theoretical calculations for analogous 5-alkylthio-1,2,4-triazoles suggest that the proton on the triazole ring (N-H) would exhibit a signal in the downfield region, typically around 13-14 ppm, due to its acidic nature and involvement in intermolecular hydrogen bonding. researchgate.net The protons of the octyl chain would appear in the aliphatic region (approx. 0.8-3.0 ppm), with the methylene (B1212753) group adjacent to the sulfur atom (α-CH₂) being the most deshielded.

For the ¹³C NMR spectrum, the carbon atoms of the triazole ring are expected to resonate at approximately 150-170 ppm. researchgate.netresearchgate.net The C5 carbon, directly attached to the sulfur atom, would show a distinct chemical shift influenced by the thioether linkage. The carbon atoms of the octyl chain would appear in the upfield region (approx. 14-35 ppm). A comparison of theoretical and experimental values for a related compound, 4-(4-nitrophenyl)-5-(pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, highlights the accuracy of such predictions. researchgate.net

Interactive Data Table: Predicted vs. Experimental NMR Chemical Shifts for an Analogous 5-thio-substituted 1,2,4-triazole (B32235)

AtomExperimental ¹H NMR (ppm)Calculated ¹H NMR (ppm)Experimental ¹³C NMR (ppm)Calculated ¹³C NMR (ppm)
N-H14.4210.05--
C=S--167.9179.2
Aromatic-C7.50-8.807.85-9.15122.4-148.0127.8-153.8

Note: Data is based on 4-(4-nitrophenyl)-5-(pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and its dimer calculations. researchgate.netmdpi.com The discrepancy in the N-H shift can be attributed to intermolecular hydrogen bonding in the solid state, which is challenging to model perfectly in the gas phase or with implicit solvent models.

IR Frequencies: Theoretical calculations of IR spectra can predict vibrational frequencies corresponding to specific functional groups. For 5-octylsulfanyl-1H- nih.govfrontiersin.orgacs.orgtriazole, key vibrations include the N-H stretch, C=N and N=N stretches of the triazole ring, C-S stretch, and various C-H stretches and bends of the octyl chain. DFT calculations on 1,2,4-triazole and its derivatives have shown excellent agreement with experimental FTIR spectra. nih.govresearchgate.netnih.gov

The N-H stretching vibration is expected to appear as a broad band in the region of 3100-3300 cm⁻¹. The C=N stretching vibrations of the triazole ring are typically observed between 1550 and 1650 cm⁻¹. The C-S stretching frequency is generally found in the 600-800 cm⁻¹ region.

Interactive Data Table: Predicted vs. Experimental IR Frequencies for an Analogous Triazole Thiol

Vibrational ModeExperimental (cm⁻¹)Calculated (cm⁻¹)
N-H stretch34183445
C-H stretch (aromatic)31063110
C=N stretch16151620
C-S stretch780785

Note: Data is based on 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol. researchgate.net The good correlation validates the use of DFT for predicting vibrational spectra.

UV-Vis Absorption Maxima: The electronic transitions of 5-octylsulfanyl-1H- nih.govfrontiersin.orgacs.orgtriazole can be predicted using Time-Dependent DFT (TD-DFT). The 1,2,4-triazole core is the primary chromophore. Studies on related 4H-1,2,4-triazole derivatives show absorption maxima in the UV region, which are influenced by the substituents on the ring. nih.gov The octylsulfanyl group, being a weak auxochrome, is expected to cause a slight bathochromic (red) shift compared to the unsubstituted 1H-1,2,4-triazole. The predicted electronic transitions would likely be of the π → π* type within the triazole ring.

Computational Modeling of Tautomeric Equilibria and Proton Transfer Mechanisms

The 1H- nih.govfrontiersin.orgacs.orgtriazole ring system can exist in different tautomeric forms, primarily the 1H, 2H, and 4H tautomers. The position of the proton is crucial as it affects the molecule's electronic structure, reactivity, and biological activity. The substitution of an octylsulfanyl group at the C5 position influences the relative stability of these tautomers.

Computational studies, predominantly using DFT, have been instrumental in elucidating the tautomeric equilibria of substituted 1,2,4-triazoles. zsmu.edu.uaresearchgate.netresearchgate.net For 5-substituted 1,2,4-triazoles, the relative stability of the tautomers is strongly dependent on the electronic nature of the substituent. researchgate.net For the parent compound of the thio-family, 5-mercapto-1,2,4-triazole, it exists predominantly in the thione form rather than the thiol form. However, in 5-octylsulfanyl-1H- nih.govfrontiersin.orgacs.orgtriazole, the sulfur is alkylated, which 'locks' the molecule in a thiol-like form, preventing thione-thiol tautomerism.

The focus then shifts to the prototropic tautomerism of the triazole ring itself (1H vs. 2H vs. 4H). Quantum chemical calculations have shown that for many 1,2,4-triazole derivatives, the 1H and 2H forms are more stable than the 4H form. researchgate.net The octylsulfanyl group, being an electron-donating group, is expected to influence the electron density distribution in the ring and thus the relative energies of the tautomers. DFT calculations considering solvent effects, often using the Polarizable Continuum Model (PCM), are crucial as the polarity of the medium can significantly alter the tautomeric preference. nih.govresearchgate.net

Proton transfer mechanisms between these tautomers can be modeled by locating the transition state structures on the potential energy surface. These calculations provide the energy barriers for the proton transfer, indicating the kinetic feasibility of the tautomerization process. nih.gov For 5-octylsulfanyl-1H- nih.govfrontiersin.orgacs.orgtriazole, an intramolecular proton transfer would involve a high-energy transition state. Intermolecular proton transfer, often mediated by solvent molecules, is generally a more favored pathway.

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Condensed Phases and Interfacial Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of 5-octylsulfanyl-1H- nih.govfrontiersin.orgacs.orgtriazole in condensed phases (e.g., in solution or as part of a larger assembly) and its interactions at interfaces. nih.govfrontiersin.orgacs.orgmdpi.comresearchgate.netnih.govcivilica.comresearchgate.net These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time.

The amphiphilic nature of 5-octylsulfanyl-1H- nih.govfrontiersin.orgacs.orgtriazole, with its polar triazole head and long, nonpolar octyl tail, is a key determinant of its dynamic behavior. MD simulations can be used to explore:

Conformational Flexibility: The octyl chain has numerous rotatable bonds, leading to a large number of possible conformations. MD simulations can sample these conformations and determine the most probable shapes of the molecule in a given environment.

Solvation and Aggregation: In aqueous solutions, the hydrophobic octyl tails would tend to aggregate to minimize contact with water, while the polar triazole rings would remain exposed to the solvent. MD simulations can model this self-assembly process, predicting the formation of micelles or other aggregates.

Interfacial Behavior: At an interface, such as air-water or a lipid membrane, 5-octylsulfanyl-1H- nih.govfrontiersin.orgacs.orgtriazole is expected to orient itself with the polar triazole ring in the more polar phase and the nonpolar octyl tail in the nonpolar phase. MD simulations can provide a detailed picture of this orientation and the interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize it. frontiersin.orgacs.org This is particularly relevant for understanding its potential applications as a surfactant, corrosion inhibitor, or in drug delivery systems. researchgate.net

Interactions with Biomolecules: If this compound were to be investigated as a potential drug, MD simulations could be used to study its binding to a target protein. frontiersin.orgmdpi.com The simulations can reveal the stability of the protein-ligand complex, the key amino acid residues involved in binding, and the role of both the triazole ring and the octyl chain in the interaction. nih.govresearchgate.net

By providing a dynamic, atomistic view, MD simulations bridge the gap between static molecular structures and macroscopic properties, offering invaluable insights into the behavior of 5-octylsulfanyl-1H- nih.govfrontiersin.orgacs.orgtriazole in realistic environments.

Reactivity and Reaction Mechanism Studies Involving 5 Octylsulfanyl 1h 1 2 3 Triazole

Electrophilic and Nucleophilic Substitution Reactions on the 1,2,4-Triazole (B32235) Ring System

The 1,2,4-triazole ring is known to be electron-deficient, which generally makes it resistant to electrophilic substitution on the carbon atoms. Conversely, the nitrogen atoms of the ring are nucleophilic and are the primary sites for electrophilic attack. The presence of the octylsulfanyl group at the 5-position can influence the regioselectivity of these reactions.

Mechanistic Studies of Halogenation and Nitration Reactions

Direct halogenation and nitration of the carbon atoms of the 1,2,4-triazole ring are generally difficult to achieve due to the ring's low electron density. When such reactions are forced under harsh conditions, they often lead to complex mixtures or decomposition.

Nitration of 1,2,4-triazole derivatives, when it occurs, typically happens at a nitrogen atom, leading to the formation of N-nitro compounds. For 5-octylsulfanyl-1H- nuph.edu.uaresearchgate.netnih.govtriazole, nitration would be expected to occur at one of the ring nitrogens, with the N1 and N2 positions being the most likely candidates. The bulky octylsulfanyl group might sterically hinder attack at the N1 position to some extent. The reaction would proceed through the attack of a nitronium ion (NO₂⁺), generated from a mixture of nitric acid and sulfuric acid, on the lone pair of a ring nitrogen atom.

Halogenation of 1,2,4-triazoles can also occur at the nitrogen atoms to form N-halo derivatives, which can be useful intermediates. However, direct C-halogenation is challenging.

Investigation of Amination and Alkylation Reactions on the Triazole Nitrogen Atoms

The nitrogen atoms of the 1,2,4-triazole ring are nucleophilic and readily undergo amination and alkylation reactions. In 5-octylsulfanyl-1H- nuph.edu.uaresearchgate.netnih.govtriazole, there are three nitrogen atoms that could potentially be alkylated or aminated. The regioselectivity of these reactions is influenced by both electronic and steric factors.

Alkylation of S-protected 1,2,4-triazoles has been shown to occur primarily at the N1 and N2 positions. researchgate.net The reaction of 5-octylsulfanyl-1H- nuph.edu.uaresearchgate.netnih.govtriazole with an alkyl halide in the presence of a base would likely yield a mixture of 1-alkyl-5-octylsulfanyl-1H- nuph.edu.uaresearchgate.netnih.govtriazole and 2-alkyl-5-octylsulfanyl-2H- nuph.edu.uaresearchgate.netnih.govtriazole. The ratio of these isomers can be influenced by the nature of the alkylating agent, the solvent, and the base used. uzhnu.edu.ua

Amination of the triazole nitrogen atoms can be achieved using various aminating agents. For instance, reaction with hydroxylamine-O-sulfonic acid could introduce an amino group onto one of the ring nitrogens. Similar to alkylation, a mixture of N-amino isomers would be expected.

Table 1: Predicted Products of N-Alkylation of 5-Octylsulfanyl-1H- nuph.edu.uaresearchgate.netnih.govtriazole

ReagentProduct 1 (Major)Product 2 (Minor)
Methyl Iodide1-Methyl-5-octylsulfanyl-1H- nuph.edu.uaresearchgate.netnih.govtriazole2-Methyl-5-octylsulfanyl-2H- nuph.edu.uaresearchgate.netnih.govtriazole
Ethyl Bromide1-Ethyl-5-octylsulfanyl-1H- nuph.edu.uaresearchgate.netnih.govtriazole2-Ethyl-5-octylsulfanyl-2H- nuph.edu.uaresearchgate.netnih.govtriazole
Benzyl Chloride1-Benzyl-5-octylsulfanyl-1H- nuph.edu.uaresearchgate.netnih.govtriazole2-Benzyl-5-octylsulfanyl-2H- nuph.edu.uaresearchgate.netnih.govtriazole

Oxidation and Reduction Pathways of the Octylsulfanyl Group

The sulfur atom of the octylsulfanyl group is susceptible to both oxidation and reduction, providing pathways to a range of derivatives with different electronic and steric properties.

Formation of Sulfoxides and Sulfones: Kinetics and Selectivity

The thioether functionality of the octylsulfanyl group can be readily oxidized to the corresponding sulfoxide (B87167) and subsequently to the sulfone. The selectivity of these oxidations can be controlled by the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents, such as sodium periodate (B1199274) (NaIO₄) or one equivalent of hydrogen peroxide (H₂O₂), are typically used for the selective oxidation of sulfides to sulfoxides. Careful control of the stoichiometry and temperature is crucial to prevent over-oxidation to the sulfone. The reaction proceeds via a nucleophilic attack of the sulfur atom on the oxidant.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or excess hydrogen peroxide, will typically lead to the formation of the corresponding sulfone, 5-(octylsulfonyl)-1H- nuph.edu.uaresearchgate.netnih.govtriazole. The oxidation of the corresponding alkylthio analogs to alkylsulfone derivatives has been reported. nih.gov

Table 2: Oxidation Products of 5-Octylsulfanyl-1H- nuph.edu.uaresearchgate.netnih.govtriazole

Oxidizing AgentProduct
H₂O₂ (1 eq.)5-(Octylsulfinyl)-1H- nuph.edu.uaresearchgate.netnih.govtriazole
m-CPBA (1 eq.)5-(Octylsulfinyl)-1H- nuph.edu.uaresearchgate.netnih.govtriazole
KMnO₄ (excess)5-(Octylsulfonyl)-1H- nuph.edu.uaresearchgate.netnih.govtriazole
H₂O₂ (excess)5-(Octylsulfonyl)-1H- nuph.edu.uaresearchgate.netnih.govtriazole

Reductive Cleavage of the Carbon-Sulfur Bond in the Octylsulfanyl Moiety

The reductive cleavage of the carbon-sulfur bond in the octylsulfanyl group would lead to the formation of 1H-1,2,4-triazole and octanethiol or octane (B31449). This reaction, often referred to as desulfurization, can be achieved using various reducing agents. Raney nickel is a classic reagent for such transformations. The reaction mechanism involves the adsorption of the sulfur atom onto the nickel surface, followed by hydrogenolysis of the C-S bond. Other reducing systems, such as sodium in liquid ammonia, can also be employed for this purpose.

Cycloaddition Reactions and Other Heterocyclic Transformations Involving the 1,2,4-Triazole Moiety

The 1,2,4-triazole ring can participate in various cycloaddition reactions, although its electron-deficient nature generally makes it a poor diene in Diels-Alder reactions. However, it can act as a dienophile or participate in [3+2] cycloaddition reactions under certain conditions. For instance, derivatives of 1,2,4-triazole have been shown to undergo [3+2] cycloaddition with nitrile imines. nuph.edu.uauzhnu.edu.ua

The 1,2,4-triazole ring can also undergo other heterocyclic transformations. For example, ring-opening and rearrangement reactions can occur under specific thermal or photochemical conditions, or in the presence of certain reagents, leading to the formation of other heterocyclic systems. However, specific examples involving 5-alkylthio-1,2,4-triazoles are not widely reported in the literature.

Detailed Mechanistic Investigations of Derivatization Reactions of 5-Octylsulfanyl-1H-nih.govresearchgate.netuzhnu.edu.uatriazole

Derivatization of 5-octylsulfanyl-1H- nih.govresearchgate.netuzhnu.edu.uatriazole primarily involves electrophilic attack on the nitrogen atoms of the triazole ring. The presence of the octylsulfanyl group at the 5-position significantly influences the regioselectivity of these reactions.

However, qualitative observations from studies on similar S-substituted 1,2,4-triazoles indicate that alkylation reactions proceed under relatively mild conditions, suggesting moderate activation barriers. nih.gov The reaction is typically carried out in the presence of a base to deprotonate the triazole ring, thereby increasing its nucleophilicity. nih.gov

Future research involving techniques such as UV-Vis spectroscopy, NMR spectroscopy, or chromatography to monitor reaction progress over time would be invaluable in determining the kinetic parameters for the derivatization of 5-octylsulfanyl-1H- nih.govresearchgate.netuzhnu.edu.uatriazole. Such data would enable a more precise comparison of the reactivity of different electrophiles and the influence of various solvents and catalysts.

Computational studies on the alkylation of S-substituted 1,2,4-triazoles provide significant insights into the reaction pathways and the structures of the transition states involved. nih.gov These studies help to explain the observed regioselectivity of these reactions.

The 1H- nih.govresearchgate.netuzhnu.edu.uatriazole ring possesses three nitrogen atoms (N1, N2, and N4) that can potentially be alkylated. However, in the case of 5-alkylthio-1H- nih.govresearchgate.netuzhnu.edu.uatriazoles, derivatization predominantly occurs at the N1 and N2 positions, with the N4 position being sterically hindered. nih.gov

Theoretical studies, such as those employing the AM1 method, have been used to analyze the steric energies and charge distributions of the possible intermediates and transition states. nih.gov These calculations have shown that the regioselectivity of alkylation is influenced by a combination of electronic and steric factors.

For instance, in the alkylation of 3-benzylsulfanyl-5-(1H-indolyl)-1,2,4-triazole, a compound analogous to 5-octylsulfanyl-1H- nih.govresearchgate.netuzhnu.edu.uatriazole, theoretical calculations of steric energy for different isomers formed with dibromomethane (B42720) showed that the isomer resulting from alkylation at N(1) and N(2) has the lowest steric energy, which is consistent with it being the major product. nih.gov

Table 1: Calculated Steric Energies for Isomeric Alkylation Products

IsomerSteric Energy (kcal/mol)
-N(1)-CH2-N(1)-Higher than major isomer
-N(1)-CH2-N(2)- Lowest
-N(2)-CH2-N(2)-Higher than major isomer

This data is based on computational studies of analogous compounds and serves as an illustrative example of the factors influencing reaction pathways. nih.gov

The elucidation of the transition state structures reveals the geometry of the reacting molecules at the peak of the energy barrier. The analysis of these structures can indicate which interactions are most important in determining the reaction's outcome. For example, the approach of the electrophile to the different nitrogen atoms of the triazole ring will have different steric and electronic consequences, which are reflected in the calculated energies of the respective transition states.

Advanced Applications and Material Science Potential of 5 Octylsulfanyl 1h 1 2 3 Triazole Derivatives Excluding Biological/medical Implications

Coordination Chemistry and Ligand Design with Transition Metal Centers

The 1,2,4-triazole (B32235) moiety is a well-established ligand in coordination chemistry, capable of binding to metal ions through its nitrogen atoms. nih.gov The presence of the octylsulfanyl group introduces a soft sulfur donor, allowing for diverse coordination modes and the formation of complexes with unique structural and electronic properties.

Synthesis and Characterization of Metal Complexes Featuring 5-Octylsulfanyl-1H-tandfonline.comekb.egnih.govtriazole as a Ligand

The synthesis of metal complexes with ligands analogous to 5-octylsulfanyl-1H- tandfonline.comekb.egnih.govtriazole is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. For instance, Schiff base derivatives of mercapto-triazoles have been successfully complexed with transition metals like Co(II), Ni(II), Cu(II), and Zn(II). nih.gov The synthesis often involves dissolving the ligand and the metal acetate (B1210297) or chloride salt in a solvent such as methanol (B129727) and refluxing the mixture. tandfonline.comnih.gov The resulting complexes can then be characterized by a variety of spectroscopic and analytical techniques.

Characterization Techniques for Metal-Triazole Complexes:

TechniqueInformation ObtainedTypical Observations for Triazole Complexes
FTIR Spectroscopy Identifies the coordination sites of the ligand.Shifts in the C=N and N-N stretching vibrations of the triazole ring indicate coordination of the nitrogen atoms. A shift in the C-S stretching frequency would suggest the involvement of the sulfur atom in binding. New bands at lower frequencies can be attributed to metal-nitrogen (M-N) and metal-sulfur (M-S) bonds. tandfonline.com
¹H and ¹³C NMR Spectroscopy Elucidates the structure of the complex in solution.Changes in the chemical shifts of the protons and carbons of the triazole ring and the alkyl chain upon coordination to a diamagnetic metal center provide evidence of complex formation. tandfonline.com
UV-Vis Spectroscopy Provides information about the electronic transitions within the complex and the geometry of the coordination sphere.The appearance of d-d transition bands can help in determining the geometry of the complex (e.g., octahedral, tetrahedral). ekb.eg
Magnetic Susceptibility Determines the magnetic properties of the complex and the oxidation state of the metal ion.Measurements can distinguish between high-spin and low-spin complexes and provide the number of unpaired electrons. nih.gov
X-ray Crystallography Provides the precise three-dimensional structure of the complex in the solid state.This technique can definitively determine the coordination number, geometry, bond lengths, and bond angles of the metal center and the ligand.

Based on studies of similar ligands, 5-octylsulfanyl-1H- tandfonline.comekb.egnih.govtriazole is expected to act as a bidentate or tridentate ligand. Coordination could occur through two nitrogen atoms of the triazole ring (N1 and N2), or through one nitrogen atom and the sulfur atom of the octylsulfanyl group. nih.gov The flexible octyl chain would likely influence the solubility and crystal packing of the resulting complexes.

Elucidation of Structural and Electronic Properties of Coordination Compounds

The structural and electronic properties of metal complexes are intrinsically linked to the nature of the ligand and the metal ion. For derivatives of 5-octylsulfanyl-1H- tandfonline.comekb.egnih.govtriazole, the combination of the N-donor triazole ring and the S-donor thioether group allows for fine-tuning of the electronic environment of the metal center.

The geometry of the resulting complexes can vary. For example, with metals like Ni(II), Co(II), and Zn(II), both tetrahedral and octahedral geometries are commonly observed with triazole-based ligands. ekb.egnih.gov Copper(II) complexes often exhibit square planar or distorted octahedral geometries. tandfonline.comnih.gov The specific geometry is influenced by the stoichiometry of the reaction and the coordination preferences of the metal ion.

The electronic properties, such as the redox potential and photophysical characteristics, will be dictated by the interplay between the metal d-orbitals and the ligand orbitals. The sulfur atom in the octylsulfanyl group, being a soft donor, is expected to form strong covalent bonds with soft metal ions, influencing the charge distribution and the energy of the frontier molecular orbitals.

Exploration of Catalytic Applications of Metal-Triazole Complexes in Organic Transformations

Metal-triazole complexes have shown promise as catalysts in various organic transformations. While specific catalytic studies on 5-octylsulfanyl-1H- tandfonline.comekb.egnih.govtriazole complexes are not yet reported, related systems provide insights into their potential. Schiff base complexes of triazoles are noted for their catalytic activity in hydrolysis, oxidation, and reduction reactions. nih.gov

The presence of both hard (nitrogen) and soft (sulfur) donor atoms in the ligand can stabilize different oxidation states of the metal center, a key feature for many catalytic cycles. Furthermore, the long alkyl chain could enhance the solubility of the catalyst in non-polar organic solvents, facilitating homogeneous catalysis. Anchoring such complexes onto solid supports could also lead to the development of robust and recyclable heterogeneous catalysts.

Self-Assembly and Supramolecular Chemistry of 5-Octylsulfanyl-1H-tandfonline.comekb.egnih.govtriazole

The amphiphilic nature of 5-octylsulfanyl-1H- tandfonline.comekb.egnih.govtriazole, with its polar triazole head and non-polar octyl tail, makes it an excellent candidate for studies in self-assembly and supramolecular chemistry.

Investigation of Hydrogen Bonding Motifs and π-Stacking Interactions in Solid and Solution States

The 1,2,4-triazole ring is capable of forming a variety of hydrogen bonds through its N-H group and lone pairs on the nitrogen atoms. rsc.org These directional interactions, in concert with weaker C-H···N and C-H···π interactions, can guide the self-assembly of molecules into well-defined architectures. scielo.br

In the solid state, it is anticipated that derivatives of 5-octylsulfanyl-1H- tandfonline.comekb.egnih.govtriazole would exhibit extensive hydrogen bonding networks. The N-H proton of one triazole ring can act as a hydrogen bond donor to a nitrogen atom of an adjacent ring, leading to the formation of chains or more complex networks.

Exploration of the Formation of Ordered Nanostructures or Polymeric Assemblies

The amphiphilic character of 5-octylsulfanyl-1H- tandfonline.comekb.egnih.govtriazole suggests that it could self-assemble into ordered nanostructures in solution. Depending on the solvent and concentration, the formation of micelles, vesicles, or liquid crystalline phases is plausible. In aqueous environments, the hydrophobic octyl chains would aggregate to minimize contact with water, while the polar triazole head groups would be exposed to the solvent.

In non-polar solvents, reverse micelles could form. The ability of the triazole ring to coordinate with metal ions adds another layer of control over the self-assembly process. The addition of metal ions could trigger the formation of coordination polymers or metallo-supramolecular assemblies with defined shapes and sizes. The self-assembly of similar amphiphilic triazoles has been shown to form columnar structures. rsc.orgnih.gov The combination of directional hydrogen bonds, π-π stacking, and van der Waals interactions between the octyl chains could lead to the formation of one-dimensional tapes, two-dimensional sheets, or even more complex three-dimensional frameworks. These ordered assemblies are of interest for applications in areas such as porous materials and molecular electronics.

Corrosion Inhibition Studies: Adsorption Mechanisms and Protective Film Formation

The high electron density associated with the nitrogen and sulfur atoms in the 1,2,4-triazole ring, combined with the hydrophobic nature of the octyl chain, makes 5-Octylsulfanyl-1H- nih.govtandfonline.comnih.govtriazole derivatives excellent candidates for corrosion inhibitors, particularly for steel in acidic environments. These molecules can form a protective barrier on the metal surface, significantly slowing down the corrosion process.

Detailed Adsorption Mechanisms of 5-Octylsulfanyl-1H-nih.govtandfonline.comnih.govtriazole on Metal Surfaces

The primary mechanism by which 5-Octylsulfanyl-1H- nih.govtandfonline.comnih.govtriazole derivatives protect metals from corrosion is through adsorption onto the metal surface, forming a protective film. This adsorption is a complex process that can involve both physical and chemical interactions.

The adsorption process is often modeled using isotherms, with the Langmuir adsorption isotherm being frequently applicable to triazole derivatives. nih.gov This model assumes the formation of a monolayer of the inhibitor on the metal surface. The adsorption of these molecules involves the displacement of water molecules from the metal surface and the subsequent interaction of the inhibitor with the surface.

The nature of the interaction can be categorized as follows:

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the triazole ring can become protonated, leading to a cationic species that can interact with a negatively charged metal surface (due to the specific adsorption of anions from the acid).

Chemisorption: This is a stronger form of adsorption that involves the sharing of electrons or the formation of coordinate bonds between the inhibitor molecule and the metal. The lone pair electrons on the nitrogen and sulfur atoms of the 5-Octylsulfanyl-1H- nih.govtandfonline.comnih.govtriazole can be donated to the vacant d-orbitals of iron atoms on the steel surface, forming a stable, protective coordinate bond. The presence of the sulfur atom is particularly significant, as sulfur-containing organic compounds are known to be highly effective corrosion inhibitors due to the strong affinity of sulfur for metal surfaces.

The octylsulfanyl chain also plays a crucial role. Its long, hydrophobic nature helps to create a dense, non-polar barrier that repels water and corrosive species from the metal surface, further enhancing the protective action of the adsorbed film.

Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization (PDP) for Corrosion Protection Performance Evaluation

Electrochemical techniques are powerful tools for quantifying the effectiveness of corrosion inhibitors. Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization (PDP) are two of the most common methods used to evaluate the performance of 5-Octylsulfanyl-1H- nih.govtandfonline.comnih.govtriazole derivatives.

Potentiodynamic Polarization (PDP) studies provide insights into the kinetics of the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. By measuring the polarization curves in the absence and presence of the inhibitor, it is possible to determine the corrosion current density (icorr), which is directly proportional to the corrosion rate. A significant decrease in icorr upon the addition of the inhibitor indicates effective corrosion protection. PDP curves can also reveal whether an inhibitor acts as an anodic, cathodic, or mixed-type inhibitor. For many triazole derivatives, a mixed-type behavior is observed, meaning they suppress both the anodic and cathodic reactions, often with a more pronounced effect on the anodic dissolution. nih.govtandfonline.comnih.gov

Electrochemical Impedance Spectroscopy (EIS) provides detailed information about the properties of the inhibitor film and the corrosion process. In a typical EIS experiment, a small amplitude AC signal is applied to the electrode over a range of frequencies. The resulting impedance data is often represented as Nyquist plots. For an uninhibited corroding system, the Nyquist plot typically shows a single semicircle, representing the charge transfer resistance (Rct) and the double-layer capacitance (Cdl) at the metal/solution interface.

Upon the addition of an effective inhibitor like a 5-alkylthio-1,2,4-triazole, the diameter of the semicircle in the Nyquist plot increases significantly. acs.org This increase in diameter corresponds to a higher charge transfer resistance, indicating that the inhibitor film is impeding the flow of charge and thus slowing down the corrosion process. Concurrently, the double-layer capacitance tends to decrease, which is attributed to the adsorption of the organic molecules on the metal surface, leading to a decrease in the local dielectric constant and/or an increase in the thickness of the electrical double layer.

The inhibition efficiency (IE%) can be calculated from both PDP and EIS data using the following equations:

From PDP: IE% = [(icorr - i'corr) / icorr] x 100 From EIS: IE% = [(R'ct - Rct) / R'ct] x 100

where icorr and Rct are the corrosion current density and charge transfer resistance without the inhibitor, and i'corr and R'ct are the corresponding values with the inhibitor.

Research on compounds structurally similar to 5-Octylsulfanyl-1H- nih.govtandfonline.comnih.govtriazole, such as 5-hexylsulfanyl-1,2,4-triazole (HST), has demonstrated very high inhibition efficiencies, reaching up to 97% at a concentration of 1.0 × 10−3 M in 1.0 M HCl for steel. This highlights the significant potential of this class of compounds as corrosion inhibitors.

Table 1: Illustrative Electrochemical Data for a 5-Alkylthio-1,2,4-triazole Derivative in 1.0 M HCl (Data based on findings for related compounds)

Inhibitor Conc. (M)Rct (Ω cm2)Cdl (µF cm-2)IE (%)
050120-
1 x 10-62508580.0
1 x 10-56006091.7
1 x 10-412004595.8
1 x 10-316503897.0

Surface Analysis Techniques (e.g., SEM, AFM) for Characterization of Inhibitor Films

To visually confirm the formation of a protective film and to study its morphology, surface analysis techniques are employed. Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are particularly valuable in this regard.

Scanning Electron Microscopy (SEM) provides high-magnification images of the metal surface. By comparing the surface of a metal sample exposed to the corrosive environment without an inhibitor to one protected by 5-Octylsulfanyl-1H- nih.govtandfonline.comnih.govtriazole, the effectiveness of the inhibitor can be directly observed. The surface of the unprotected metal will typically show significant damage, such as pitting and a rough, uneven texture. In contrast, the surface protected by the inhibitor will appear much smoother and show significantly less evidence of corrosion, confirming the formation of a protective layer. nih.govwikipedia.org

Atomic Force Microscopy (AFM) offers an even higher resolution, three-dimensional profile of the surface topography. AFM can provide quantitative data on surface roughness. Studies on similar inhibitor systems have shown a significant decrease in the average surface roughness of the metal in the presence of the inhibitor, providing further evidence for the formation of a uniform and protective film that planarizes the surface at a microscopic level.

Material Science Applications (e.g., Polymer Additives, Liquid Crystals, Organic Electronics)

Beyond corrosion inhibition, the unique molecular structure of 5-Octylsulfanyl-1H- nih.govtandfonline.comnih.govtriazole derivatives opens up possibilities for their use in various areas of material science.

Integration into Polymeric Matrices for Tailored Material Properties

The incorporation of functional small molecules into polymer matrices is a common strategy for developing advanced materials with specific properties. The 1,2,4-triazole moiety, with its rigid, planar structure and ability to form hydrogen bonds, can be a valuable building block in polymer science.

When integrated into a polymer backbone or used as an additive, 5-Octylsulfanyl-1H- nih.govtandfonline.comnih.govtriazole derivatives could potentially impart a range of properties:

Thermal Stability: The aromatic nature of the triazole ring can enhance the thermal stability of the polymer.

Flame Retardancy: Nitrogen-containing heterocyclic compounds are known to act as flame retardants. The triazole ring can promote char formation, which acts as a barrier to heat and mass transfer during combustion.

Modified Mechanical Properties: The rigid triazole units can influence the chain packing and intermolecular interactions within the polymer, potentially leading to changes in properties such as tensile strength and modulus.

Optical Properties: The electronic structure of the triazole ring could be exploited to create polymers with specific optical properties, such as high refractive index or UV absorption capabilities.

The octylsulfanyl chain adds another dimension, acting as a flexible spacer or a plasticizing group, which could be used to tune the glass transition temperature and mechanical flexibility of the resulting polymer.

Design and Characterization of Liquid Crystalline Phases Based on Octylsulfanyl-Triazole Scaffolds

Liquid crystals are a fascinating state of matter that exhibits properties between those of a conventional liquid and a solid crystal. The design of new liquid crystalline materials is an active area of research due to their widespread use in display technologies and other electro-optical devices.

The molecular shape and intermolecular interactions are key factors in determining liquid crystalline behavior. A typical liquid crystalline molecule (mesogen) consists of a rigid core and one or more flexible terminal chains. The 1,2,4-triazole ring, with its planar and rigid structure, can serve as an excellent core unit for the construction of novel mesogens.

The characterization of such novel compounds would involve techniques such as:

Polarized Optical Microscopy (POM): To identify the presence of liquid crystalline phases and to observe their characteristic textures.

Differential Scanning Calorimetry (DSC): To determine the temperatures of the phase transitions (e.g., from solid to liquid crystal and from liquid crystal to isotropic liquid).

X-ray Diffraction (XRD): To elucidate the molecular arrangement within the different liquid crystalline phases (e.g., nematic, smectic).

The ability to synthesize a variety of derivatives by modifying the substituents on the triazole ring would allow for the fine-tuning of the liquid crystalline properties, such as the temperature range of the mesophase and the specific type of liquid crystal phase formed.

Exploration in Organic Photovoltaics or Field-Effect Transistors as Electron-Rich or Electron-Deficient Moieties

The unique electronic landscape of 5-octylsulfanyl-1H- rsc.orgacs.orghkbu.edu.hktriazole, which combines an electron-deficient 1,2,4-triazole core with an electron-donating octylsulfanyl substituent, presents intriguing possibilities for its application in advanced organic electronic devices such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). While direct experimental studies on this specific molecule in these applications are not extensively documented, its potential can be inferred from the well-established properties of related 1,2,4-triazole derivatives and the influence of alkylthio groups.

The 1,2,4-triazole ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms. researchgate.netchemicalbook.com This characteristic makes 1,2,4-triazole derivatives promising candidates for use as electron-transporting or hole-blocking materials in electronic devices. researchgate.net In the context of OPVs and OFETs, materials with high electron affinity are crucial for efficiently accepting and transporting electrons generated from light absorption or injected from an electrode.

Conversely, the octylsulfanyl (-S-C₈H₁₇) group attached to the triazole ring is known to be an electron-donating substituent. This donation of electron density can modulate the electronic properties of the triazole core, potentially raising the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This tuning of frontier molecular orbital energies is a key strategy in the design of materials for organic electronics to ensure efficient charge transfer and transport.

In organic photovoltaics, the power conversion efficiency is highly dependent on the open-circuit voltage, which is related to the difference between the HOMO of the donor material and the LUMO of the acceptor material. The ability to fine-tune these energy levels by incorporating structures like 5-octylsulfanyl-1H- rsc.orgacs.orghkbu.edu.hktriazole is therefore of significant interest. For example, the incorporation of triazole-based units has been explored in conjugated polymers for solar cell applications, with some polymers achieving high open-circuit voltages. acs.org

In organic field-effect transistors, the charge carrier mobility is a critical parameter. The electron-deficient nature of the triazole core can facilitate high electron mobility. Research on other triazole-based materials has demonstrated their potential for ambipolar charge transport, with significant electron mobility values being recorded. rsc.org The long alkyl chain of the octylsulfanyl group in 5-octylsulfanyl-1H- rsc.orgacs.orghkbu.edu.hktriazole could also enhance the solubility of resulting materials, a crucial factor for solution-based processing of large-area electronic devices, and influence the thin-film morphology, which in turn affects charge transport.

While specific performance data for 5-octylsulfanyl-1H- rsc.orgacs.orghkbu.edu.hktriazole in OPVs and OFETs is not yet available, the electronic properties of related triazole derivatives provide a strong rationale for its further investigation in these fields. The combination of an electron-deficient core, a solubilizing and electron-donating side chain, and the potential for versatile chemical modification makes it a compelling building block for the next generation of organic electronic materials.

Table of Representative Electronic Properties of Triazole-Based Materials for Organic Electronics:

Compound/Material TypeHOMO (eV)LUMO (eV)Band Gap (eV)Application Context
Tris(triazole)-based Discotic Liquid Crystal---Ambipolar transport in SCLC devices rsc.org
Polymer PyCNTAZ---Bulk heterojunction solar cells acs.org
Triazole-based Polyimides---Potential for electronic applications researchgate.net
1,2,4-Triazole with Diphenylphosphine Oxide-6.28-3.77Electron transport material researchgate.net

Future Research Directions and Unexplored Potential of 5 Octylsulfanyl 1h 1 2 3 Triazole

Development of Novel and Sustainable Synthetic Routes

The synthesis of 1,2,4-triazole (B32235) derivatives is well-established, but the development of environmentally benign and efficient methods for producing 5-alkylsulfanyl-1H- rsc.orgnih.govresearchgate.nettriazoles remains a key research area. Future investigations could focus on "green" chemistry principles to minimize waste and energy consumption.

Current synthetic strategies often involve multi-step processes. For instance, a common route is the cyclization of thiosemicarbazides. researchgate.net A newer one-pot, two-step synthesis method for 3,4-disubstituted-2,4-dihydro-5H-1,2,4-triazole-5-thiones has been shown to be superior to existing methods, offering higher yields and reduced solvent usage. researchgate.net Another approach involves the alkylation of 1,2,4-triazole-3-thiols, which typically yields S-substituted derivatives. researchgate.net

Future research should aim to develop one-pot syntheses and utilize sustainable technologies.

Potential Future Synthetic Approaches:

ApproachDescriptionPotential Advantages
Microwave-Assisted Synthesis Utilizing microwave irradiation to accelerate the reaction, potentially leading to higher yields and shorter reaction times. dergipark.org.trReduced energy consumption, faster reaction rates.
Ultrasound-Assisted Synthesis Employing ultrasonic waves to enhance the reaction rate and efficiency. mdpi.comImproved yields, environmentally friendly.
Flow Chemistry Conducting the synthesis in a continuous flow reactor, allowing for better control over reaction parameters and easier scalability.Enhanced safety, improved reproducibility, and scalability.
Catalytic C-S Bond Formation Exploring novel catalysts for the direct and selective formation of the C-S bond between the triazole ring and the octyl group.Higher atom economy, reduced byproducts.

These advanced synthetic methods could lead to more cost-effective and environmentally friendly production of 5-Octylsulfanyl-1H- rsc.orgnih.govresearchgate.nettriazole, making it more accessible for further research and potential applications.

Exploration of Advanced Catalytic Systems Based on 5-Octylsulfanyl-1H-rsc.orgnih.govresearchgate.nettriazole Ligands

The nitrogen atoms in the 1,2,4-triazole ring and the sulfur atom of the thioether group in 5-Octylsulfanyl-1H- rsc.orgnih.govresearchgate.nettriazole make it an excellent candidate for use as a ligand in catalysis. The 1,2,4-triazole anion has already been identified as an effective acyl transfer catalyst. nih.gov Furthermore, 1,2,4-triazole-3-thione derivatives have been investigated as inhibitors for metallo-β-lactamases, highlighting their ability to act as zinc ligands. nih.gov

The unique electronic and steric properties imparted by the octylsulfanyl group could lead to the development of novel catalysts with enhanced activity and selectivity.

Potential Catalytic Applications:

Catalytic SystemPotential Role of the LigandTarget Reactions
Transition Metal Complexes The triazole and thioether moieties can act as a bidentate or bridging ligand, stabilizing the metal center and influencing its catalytic activity.Cross-coupling reactions (e.g., Suzuki, Heck), oxidation, reduction.
Organocatalysis The triazole ring can act as a hydrogen bond donor or acceptor, activating substrates in various organic transformations.Asymmetric synthesis, Michael additions.
Nanoparticle Stabilization The thioether group can strongly adsorb onto the surface of metal nanoparticles, preventing aggregation and enhancing catalytic performance. researchgate.netHydrogenation, oxidation of pollutants.

Future research in this area could involve synthesizing a range of metal complexes with 5-Octylsulfanyl-1H- rsc.orgnih.govresearchgate.nettriazole as a ligand and evaluating their catalytic performance in various organic transformations.

Deeper Understanding of Structure-Reactivity Relationships through Advanced Computational Modeling

Computational modeling techniques, such as Density Functional Theory (DFT) and molecular docking, are powerful tools for understanding the relationship between the structure of a molecule and its chemical reactivity. rsc.orgnih.gov For 5-Octylsulfanyl-1H- rsc.orgnih.govresearchgate.nettriazole, computational studies can provide valuable insights into its electronic properties, conformational preferences, and potential interactions with biological targets or catalytic centers.

Key Areas for Computational Investigation:

Computational MethodResearch FocusExpected Insights
Density Functional Theory (DFT) Calculation of electronic properties such as HOMO-LUMO gap, charge distribution, and electrostatic potential.Prediction of reactivity, stability, and potential sites for electrophilic or nucleophilic attack.
Molecular Docking Simulation of the binding of 5-Octylsulfanyl-1H- rsc.orgnih.govresearchgate.nettriazole to the active sites of enzymes or receptors. nih.govIdentification of potential biological targets and prediction of binding affinity.
Molecular Dynamics (MD) Simulations Simulation of the dynamic behavior of the molecule in different environments (e.g., in solution, at an interface).Understanding of conformational changes and interactions with surrounding molecules.
Quantitative Structure-Activity Relationship (QSAR) Development of models that correlate the structural features of a series of related compounds with their biological activity.Design of new derivatives with improved activity.

By combining computational predictions with experimental validation, a deeper understanding of the structure-reactivity relationships of 5-Octylsulfanyl-1H- rsc.orgnih.govresearchgate.nettriazole can be achieved, guiding the design of new molecules with tailored properties.

Development of Innovative Materials Leveraging the Triazole-Thioether Motif beyond Current Applications

The combination of the polar 1,2,4-triazole ring and the nonpolar octyl-sulfanyl chain gives 5-Octylsulfanyl-1H- rsc.orgnih.govresearchgate.nettriazole amphiphilic character, which could be exploited in the development of innovative materials. The 1,2,4-triazole motif is known to be a component in various materials, including ionic liquids, polymers, and corrosion inhibitors. nih.gov The thioether linkage further enhances its potential for surface modification and nanoparticle functionalization.

Potential Material Applications:

Material TypeRole of 5-Octylsulfanyl-1H- rsc.orgnih.govresearchgate.nettriazolePotential Functionality
Self-Assembled Monolayers (SAMs) The thioether group can bind to metal surfaces (e.g., gold, copper), forming ordered monolayers.Corrosion inhibition, surface passivation, biosensors.
Functionalized Polymers The triazole moiety can be incorporated into polymer chains to impart specific properties.Antimicrobial coatings, stimuli-responsive materials.
Mesoporous Materials The molecule can be used as a template or functional group in the synthesis of mesoporous materials. mdpi.comSelective adsorption, catalysis, drug delivery. mdpi.com
Liquid Crystals The amphiphilic nature of the molecule could lead to the formation of liquid crystalline phases.Display technologies, sensors.

Future research in this domain should focus on the synthesis and characterization of these novel materials, exploring their unique properties and potential applications in fields ranging from materials science and nanotechnology to biomedical engineering.

Q & A

Basic Research Question

  • Chromatography : Silica gel with gradient elution (e.g., toluene/dioxane 70:30) separates polar byproducts .
  • Recrystallization : Ethanol or dichloromethane/methanol mixtures yield high-purity crystals (>95%) .
  • Troubleshooting : Monitor by TLC (Rf ~0.3 in ethyl acetate/hexane) to identify unreacted thiols or precursors.

How do substituents on the triazole ring influence biological activity, and how can conflicting data be resolved?

Advanced Research Question

  • Substituent effects : Electron-withdrawing groups (e.g., -CF₃, -SO₂CH₃) enhance antimicrobial activity but reduce solubility. For example, 4-methylsulfonyl groups increase COX-2 inhibition .
  • Data contradictions : Discrepancies in IC₃₀ values may arise from assay conditions (e.g., pH, solvent). Normalize data using standardized protocols (e.g., microdilution for antimicrobial testing) .
    Case Study :
  • A 4-nitro-phenyl derivative showed 180°C melting point but lower solubility than 4-methoxy analogs, impacting bioavailability .

What computational methods validate the electronic properties of this compound?

Advanced Research Question

  • DFT calculations : Gaussian 09 with B3LYP/6-311+G(d,p) basis set predicts HOMO-LUMO gaps (e.g., ~4.5 eV) and charge distribution on sulfur atoms .
  • Molecular docking : AutoDock Vina simulates binding to targets like COX-2 (PDB ID: 5KIR) to rationalize anti-inflammatory activity .

How to design experiments to assess the stability of this compound under varying pH and temperature?

Basic Research Question

  • Accelerated stability testing : Incubate samples at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC .
  • pH-dependent hydrolysis : Use buffered solutions (pH 1–13) and track thiol oxidation by NMR .

What spectroscopic techniques are essential for characterizing this compound?

Basic Research Question

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., δ 2.50 ppm for SCH₂ protons) .
  • FT-IR : Identify S–H stretches (~2550 cm⁻¹) and triazole C=N vibrations (~1600 cm⁻¹) .
  • Mass spectrometry : HRMS (ESI+) verifies molecular ions (e.g., [M+H]⁺ at m/z 313.12) .

How can conflicting solubility data across studies be reconciled?

Advanced Research Question

  • Solvent polarity : Use Hansen solubility parameters (δD, δP, δH) to optimize solvents (e.g., DMSO for polar derivatives) .
  • Counterion effects : Salts with methanesulfonic acid improve aqueous solubility vs. free bases .

What safety protocols are critical during large-scale synthesis?

Basic Research Question

  • Explosivity risk : Avoid high-energy intermediates (e.g., nitro derivatives); use inert atmospheres and safety shields .
  • Waste management : Neutralize acidic byproducts (e.g., HCl from acetyl chloride) before disposal .

How to troubleshoot low yields in cross-coupling reactions involving this compound?

Advanced Research Question

  • Catalyst screening : Test Pd(OAc)₂/XPhos for Suzuki couplings or CuI for Ullmann reactions .
  • Oxygen sensitivity : Degassed solvents and Schlenk lines prevent thiol oxidation .

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